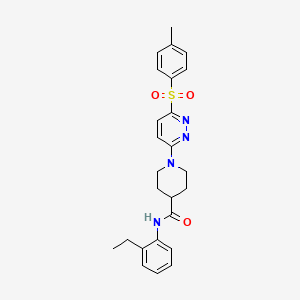

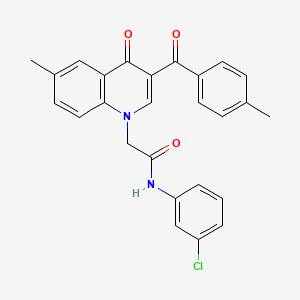

N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic and biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of significant interest due to their potential applications in treating diseases and as potent antibacterial agents.

Synthesis Analysis

The synthesis of anilidoquinoline derivatives involves multiple steps, including cyclization, cross-coupling, and substitution reactions. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis . Another derivative, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was produced through a cost-effective and commercially friendly process suitable for scale-up operations . Additionally, the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was achieved with high yield via Sonogashira cross-coupling .

Molecular Structure Analysis

The molecular structures of anilidoquinoline derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These techniques confirm the successful synthesis of the compounds and provide detailed information about their molecular frameworks . The presence of the quinoline moiety is a common feature in these compounds, which is crucial for their biological activity.

Chemical Reactions Analysis

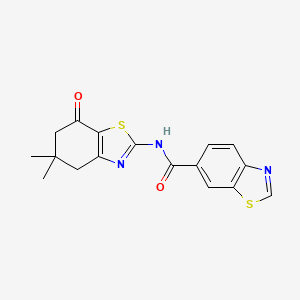

Anilidoquinoline derivatives undergo a variety of chemical reactions during their synthesis. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. These properties are essential for understanding their stability, solubility, and reactivity, which in turn affect their biological activity. The synthesized compounds have been found to exhibit significant biological activities, such as inhibition of enzymes like acetylcholinesterase and lipoxygenase, and display antibacterial activity against various microorganisms . The detailed physical and chemical properties of the specific compound "this compound" would require further experimental data for a comprehensive analysis.

Scientific Research Applications

Therapeutic Applications

Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival rates in mice infected with Japanese encephalitis virus, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).

Antitumor Activity : Certain 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the control, suggesting their use in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Antibacterial Agents : Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have shown broad-spectrum antibacterial activity, indicating their potential as antimicrobial agents (Bhoi et al., 2015).

Material Science Applications

Photovoltaic Efficiency Modeling : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).

Analgesic and Anti-inflammatory Activities

Antihistamine Agents : Synthesized 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds showed significant H1-antihistaminic activity with minimal sedation, suggesting their use as antihistamine agents (Alagarsamy et al., 2014).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN2O3/c1-16-6-9-18(10-7-16)25(31)22-14-29(23-11-8-17(2)12-21(23)26(22)32)15-24(30)28-20-5-3-4-19(27)13-20/h3-14H,15H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXJTCCXMGEYJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2546548.png)

![1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)

![2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2546556.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2546557.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2546565.png)